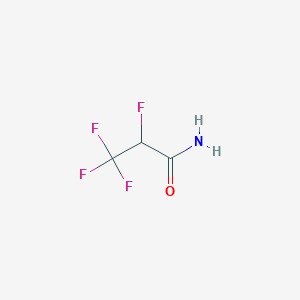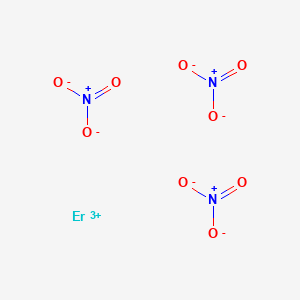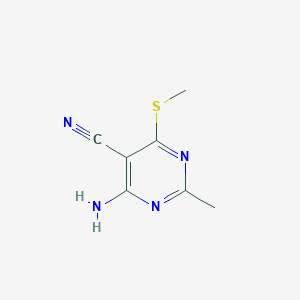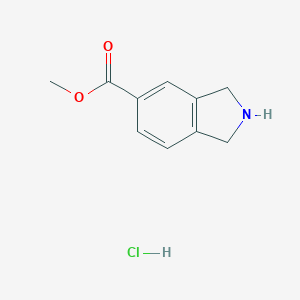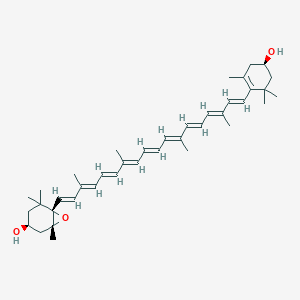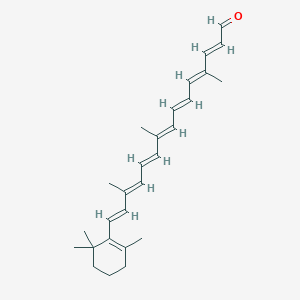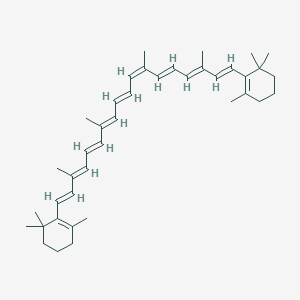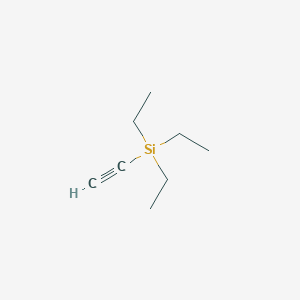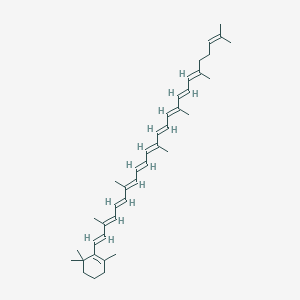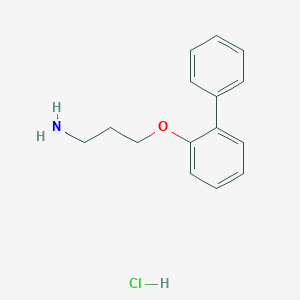
3-(2-Biphenylyloxy)propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Biphenylyloxy)propylamine hydrochloride, also known as BPP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
Mechanism of Action
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, which may be mediated by changes in the activity of the HPA axis.
Biochemical and Physiological Effects:
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and its metabolites in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the HPA axis, which may be involved in its effects on stress and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of serotonin signaling through this receptor subtype. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride is its limited solubility in water, which may make it difficult to administer in certain experimental protocols.
Future Directions
There are several potential future directions for research on 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride. One area of interest is its potential use as a treatment for mood disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanisms underlying its effects on the HPA axis and stress response. Finally, there may be potential applications for 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in the study of other physiological processes, such as appetite regulation and sleep.
Synthesis Methods
The synthesis of 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride involves the reaction of 2-bromobiphenyl with 3-(dimethylamino)propylamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 3-(2-Biphenylyloxy)propylamine hydrochloride.
Scientific Research Applications
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been used in a wide range of scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a potential treatment for mood disorders. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's stress response.
properties
CAS RN |
125849-34-5 |
|---|---|
Product Name |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
3-(2-phenylphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12,16H2;1H |
InChI Key |
ZMEOGDOFSXLIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
Other CAS RN |
125849-34-5 |
synonyms |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



